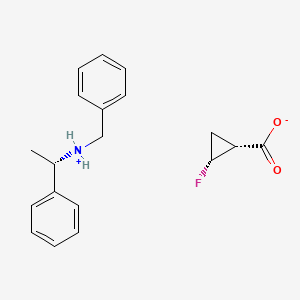
3,4,5,5,5-Pentafluoro-2-methylpent-3-en-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4,5,5,5-Pentafluoro-2-methylpent-3-en-2-ol, commonly referred to as PFMP, is a five-membered cyclic ether compound with a unique chemical structure. It is a colorless liquid with a strong odor and is soluble in water, ether, and alcohol. PFMP has been studied for its potential applications in various areas of scientific research, including synthesis, mechanism of action, biochemical and physiological effects, and laboratory experiments.
Wissenschaftliche Forschungsanwendungen
PFMP has been used in a variety of scientific research applications, including organic synthesis, drug discovery, and materials science. In organic synthesis, PFMP can be used as a starting material for the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and materials. In drug discovery, PFMP can be used to synthesize potential drug candidates and to investigate their biological activity. In materials science, PFMP can be used to synthesize polymers and other materials with unique properties.
Wirkmechanismus
The mechanism of action of PFMP is not fully understood, but it is believed to involve the formation of a complex between the PFMP molecule and a target molecule. This complex is thought to be stabilized by hydrogen bonding, van der Waals interactions, and electrostatic interactions. The formation of this complex is believed to result in the activation of the target molecule and the subsequent activation of a variety of biochemical pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of PFMP have been studied in various organisms, including bacteria, yeast, and plants. In bacteria, PFMP has been shown to inhibit the growth of a wide range of pathogens, including Escherichia coli, Salmonella enterica, and Pseudomonas aeruginosa. In yeast, PFMP has been shown to inhibit the growth of Candida albicans and Saccharomyces cerevisiae. In plants, PFMP has been shown to inhibit the growth of several species, including Arabidopsis thaliana, Solanum lycopersicum, and Zea mays.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using PFMP in laboratory experiments include its low toxicity, high solubility in water and other solvents, and its ability to form stable complexes with target molecules. The disadvantages of using PFMP in laboratory experiments include its low reactivity and its potential to interact with other compounds in the reaction mixture.
Zukünftige Richtungen
Future research on PFMP could focus on its potential applications in drug discovery, materials science, and organic synthesis. Additionally, further research could be conducted to better understand the mechanism of action of PFMP and its biochemical and physiological effects. Finally, further research could be conducted to investigate the potential advantages and limitations of using PFMP in laboratory experiments.
Synthesemethoden
PFMP can be synthesized via a variety of methods, including the Mitsunobu reaction, the Wittig reaction, and the Grubbs reaction. The Mitsunobu reaction is a nucleophilic substitution reaction that involves a nucleophile and a leaving group. The Wittig reaction is a chemical reaction that involves the formation of a carbon-carbon double bond, while the Grubbs reaction is an olefin metathesis reaction that involves the formation of a new carbon-carbon double bond. All three reactions require the use of a catalyst, such as a Lewis acid, and the reaction conditions can be adjusted to obtain the desired product.
Eigenschaften
IUPAC Name |
(E)-3,4,5,5,5-pentafluoro-2-methylpent-3-en-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F5O/c1-5(2,12)3(7)4(8)6(9,10)11/h12H,1-2H3/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWHRFTODUYOUAY-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=C(C(F)(F)F)F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(/C(=C(/C(F)(F)F)\F)/F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Chloro-4-(chlorodifluoromethoxy]aniline](/img/structure/B6311187.png)

![4-[2-Hydrazinylidene-2-[3-(trifluoromethyl)phenyl]ethyl]benzonitrile](/img/structure/B6311193.png)






![2,3-Bis(trifluoromethyl)-8-amino-thiazolo[3,2-a]benzimidazole, 95%](/img/structure/B6311252.png)


![3-Chloro-8-trifluoromethyl-10,11-dihydrodibenz[b,f][1,4]oxazepin-11-one, 97%](/img/structure/B6311272.png)